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epsilon-Rhodomycin rdc - 76463-92-8

epsilon-Rhodomycin rdc

Catalog Number: EVT-14564856
CAS Number: 76463-92-8
Molecular Formula: C42H53NO15
Molecular Weight: 811.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Epsilon-Rhodomycin rdc is classified as an anthracycline antibiotic, a class of drugs that are widely used in chemotherapy due to their ability to intercalate DNA and inhibit topoisomerase II, leading to apoptosis in cancer cells. The biosynthesis of epsilon-rhodomycinone from glucose by Streptomyces C5 involves intricate biochemical pathways, primarily utilizing the Embden-Meyerhof-Parnas pathway for carbon sourcing, with contributions from the pentose phosphate pathway .

Synthesis Analysis

Methods and Technical Details

The synthesis of epsilon-Rhodomycin rdc involves several steps, starting with the fermentation of Streptomyces C5. The process begins with the extraction of glucose, which is metabolized through glycolytic pathways to generate precursors necessary for anthracycline biosynthesis.

  1. Fermentation: The Streptomyces strain is cultured under controlled conditions, allowing for optimal growth and production of epsilon-rhodomycinone.
  2. Extraction: Post-fermentation, the compound is isolated using solvent extraction techniques.
  3. Purification: Further purification may involve chromatography methods to achieve a high degree of purity required for biological testing and applications.
Molecular Structure Analysis

Structure and Data

Epsilon-Rhodomycin rdc has a complex molecular structure characterized by a tetracyclic ring system typical of anthracyclines. The chemical formula is C27H29O5C_{27}H_{29}O_5, and it features multiple hydroxyl groups that contribute to its biological activity. The stereochemistry of the molecule plays a crucial role in its interaction with DNA and cellular components.

  • Molecular Weight: Approximately 441.52 g/mol
  • Structural Features: The presence of hydroxyl groups enhances solubility and facilitates interactions with biological macromolecules.
Chemical Reactions Analysis

Reactions and Technical Details

Epsilon-Rhodomycin rdc undergoes various chemical reactions that are vital for its function as an antibiotic:

  1. Intercalation: The compound intercalates into DNA strands, disrupting replication and transcription processes.
  2. Topoisomerase II Inhibition: It inhibits topoisomerase II, preventing the enzyme from relieving torsional strain during DNA replication.
  3. Reactive Oxygen Species Generation: Epsilon-Rhodomycin rdc can generate reactive oxygen species upon reduction, contributing to its cytotoxic effects against cancer cells.
Mechanism of Action

Process and Data

The mechanism by which epsilon-Rhodomycin rdc exerts its therapeutic effects involves several key processes:

  1. DNA Binding: The compound intercalates between base pairs in the DNA helix, causing structural distortions that hinder replication.
  2. Enzyme Inhibition: By inhibiting topoisomerase II, it prevents the proper unwinding and rewinding of DNA during cell division.
  3. Induction of Apoptosis: The resultant DNA damage triggers apoptotic pathways in cancer cells, leading to cell death.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Epsilon-Rhodomycin rdc exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is relatively stable under acidic conditions but may degrade under alkaline conditions or prolonged exposure to light.
  • Melting Point: Typically around 200 °C, indicating thermal stability.
Applications

Scientific Uses

Epsilon-Rhodomycin rdc has significant applications in scientific research and medicine:

  1. Cancer Treatment: It is primarily used in chemotherapy regimens for various cancers due to its potent cytotoxic effects.
  2. Research Tool: In laboratory settings, it serves as a model compound for studying drug-DNA interactions and the mechanisms of action of anthracycline antibiotics.
  3. Biosynthesis Studies: Researchers utilize epsilon-Rhodomycin rdc to explore biosynthetic pathways in Streptomyces species, contributing to the understanding of antibiotic production.
Biosynthetic Pathways and Precursor Metabolism of ε-Rhodomycin rdc

Role of ε-Rhodomycinone as a Key Aglycone Intermediate

ε-Rhodomycinone serves as the fundamental aglycone scaffold upon which ε-Rhodomycin RDC is built through subsequent glycosylation and tailoring reactions. This tetracyclic anthraquinone structure is synthesized via the Type II polyketide synthase (PKS-II) pathway in Streptomyces species, particularly S. peucetius and related strains [4] [5]. The biosynthetic significance of ε-rhodomycinone lies in its role as the immediate precursor for glycosyltransferases, which attach deoxyaminosugar moieties at its C-7 hydroxyl position [4] [6]. Structural analysis reveals that ε-rhodomycinone contains the characteristic tetracene quinone framework (7,8,9,10-tetrahydro-5,12-naphthacenequinone) that enables DNA intercalation – a pharmacological feature conserved across anthracyclines [4] [7]. Without this aglycone core, biological activity would be significantly diminished, as the sugar units attached to ε-rhodomycinone are essential for target specificity and potency of downstream compounds like ε-Rhodomycin RDC [5].

Type II Polyketide Synthase (PKS-II) Pathway in ε-Rhodomycin RDC Assembly

The molecular architecture of the ε-rhodomycinone aglycone is constructed through a highly coordinated enzymatic cascade encoded by the dps gene cluster:

  • Initiation and elongation: The pathway initiates with propionyl-CoA as the starter unit, extended by nine malonyl-CoA molecules through iterative decarboxylative condensations [4] [6]
  • Minimal PKS components:
  • DpsA (ketoacyl synthase α)
  • DpsB and DpsC (ketoacyl synthase β/chain length factor heterodimer)
  • DpsD (acyl carrier protein)
  • DpsG (acyltransferase) [4]
  • Cyclization and aromatization: The nascent poly-β-keto chain undergoes precise regiospecific cyclizations catalyzed by DpsY (aromatase) to form the characteristic tetracyclic system [4] [6]
  • Ketoreduction: DpsE (ketoreductase) selectively reduces the C-9 carbonyl group during chain elongation, establishing the stereochemistry essential for downstream modifications [4]

Table 1: Core Enzymes in PKS-II Complex for ε-Rhodomycinone Biosynthesis

GeneProtein FunctionCatalytic Role in Assembly
dpsAKSα (β-ketoacyl synthase α)Chain elongation
dpsB/dpsCKSβ/CLF heterodimerChain length determination (C20)
dpsDAcyltransferaseMalonyl-CoA loading
dpsEKetoreductaseC-9 carbonyl reduction
dpsGAcyl carrier proteinPolyketide chain tethering
dpsYCyclase/aromataseRing cyclization and aromatization

Glycosylation Mechanisms: Attachment of Deoxyaminosugar Moieties to ε-Rhodomycinone

The transformation of ε-rhodomycinone into bioactive ε-Rhodomycin RDC occurs through stereospecific glycosylation at the C-7 hydroxyl position:

  • Glycosyltransferase activation: DnmS (GT) catalyzes the attachment of TDP-L-daunosamine (4-amino-2,3,6-trideoxy-3-methyl-L-lyxo-hexose) to ε-rhodomycinone, forming rhodomycin D as the initial glycoside [2] [5]
  • Chaperone dependence: Recent advances demonstrate that efficient in vitro glycosylation requires the accessory protein DnmQ, with maximal activity observed when DnmS and DnmQ function together (DnmS/Q complex). Heterologous expression in E. coli was achieved using a novel chaperone plasmid pGro7' containing S. coelicolor chaperonin genes (groEL1, groES, groEL2), enabling unprecedented soluble expression of active DnmS [2]
  • Reverse glycosylation: Biochemical studies confirm that DnmS exhibits catalytic reversibility, capable of hydrolyzing glycosidic bonds in anthracyclines to regenerate aglycones in the presence of nucleoside diphosphates – a property potentially exploitable for analog generation [2]
  • Sugar diversification: Combinatorial biosynthesis demonstrates that alternative deoxyaminosugars (e.g., TDP-4-epi-L-daunosamine) can be incorporated using promiscuous glycosyltransferases like AknS, expanding structural diversity of RDC derivatives [3]

Table 2: Experimentally Confirmed Glycosyltransferase Systems for ε-Rhodomycinone Glycosylation

GlycosyltransferaseAccessory ProteinSugar TransferredCatalytic EfficiencyKey Requirement
DnmSDnmQTDP-L-daunosamineModerate (soluble expression challenging)Requires DnmQ for optimal activity
AknSAknTTDP-4-epi-L-daunosamineHigh (broad substrate flexibility)Streptomyces venezuelae expression system
StfGStfPIITDP-L-rhodosamineModerateRequires specific cytochrome P450

Enzymatic Modifications in Post-PKS Tailoring Reactions

Following glycosylation, ε-Rhodomycin RDC undergoes sequential enzymatic modifications that enhance its bioactivity and structural complexity:

  • Hydroxylation: DoxA (P450 monooxygenase) catalyzes C-14 hydroxylation converting daunorubicin to doxorubicin – a critical modification that significantly enhances antitumor efficacy [3] [4]
  • Methylation: DnrK (C-4 O-methyltransferase) installs the methoxy group at C-4 of the aglycone moiety, influencing DNA binding affinity and cellular uptake [3] [6]
  • Decarboxylation: Spontaneous or enzyme-assisted decarboxylation at C-10 occurs during late-stage maturation [4]
  • Amination: DnrJ (3'-aminotransferase) modifies the sugar moiety, while DnrV (4-ketoreductase) determines stereochemistry at C-4' of daunosamine [3] [4]
  • Combinatorial tailoring: The S. venezuelae expression platform has enabled mixing of modification enzymes from diverse pathways (e.g., EvaE, JadV, UrdR reductases) to generate novel RDC derivatives with unnatural sugar configurations [3]

Precursor Utilization: Glucose Catabolism via Embden-Meyerhof-Parnas and Pentose Phosphate Pathways

Carbon flux studies in anthracycline-producing streptomycetes reveal sophisticated metabolic channeling of glucose toward polyketide precursors:

  • Glycolytic partitioning: Radiolabeled glucose experiments in Streptomyces C5 demonstrate that carbon atoms for ε-rhodomycin RDC biosynthesis derive predominantly (70-85%) from the Embden-Meyerhof-Parnas (EMP) pathway, with minor contributions (15-30%) from the pentose phosphate pathway (PPP) [1] [7]
  • Precursor generation:
  • EMP pathway provides acetyl-CoA and propionyl-CoA (starter units) via oxidative decarboxylation of pyruvate
  • PPP generates erythrose-4-phosphate (E4P) – essential for aromatic amino acids that may influence regulator synthesis
  • Both pathways contribute to NADPH production required for reductive steps in polyketide assembly [1] [4]
  • TCA cycle activity: Streptomyces C5 maintains a complete tricarboxylic acid (TCA) cycle but lacks the glyoxylate bypass, directing carbon flux toward biosynthetic rather than energy-generating metabolism during antibiotic production [1]
  • Metabolic engineering: Disruption of competing pathways (e.g., fatty acid biosynthesis) enhances malonyl-CoA availability, potentially increasing ε-Rhodomycin RDC titers by 2-3 fold in engineered strains [1] [4]

Table 3: Experimentally Determined Carbon Contributions to ε-Rhodomycinone Skeleton

Glucose Catabolic PathwayPrimary Precursors GeneratedRelative Contribution to Carbon SkeletonKey Enzymes Detected in Streptomyces C5
Embden-Meyerhof-Parnas (EMP)Acetyl-CoA, propionyl-CoA, pyruvate70-85%Glucokinase, phosphofructokinase, pyruvate kinase
Pentose Phosphate (PPP)Erythrose-4-phosphate, NADPH15-30%Glucose-6-phosphate dehydrogenase, transketolase
Tricarboxylic Acid (TCA) CycleOxaloacetate, α-ketoglutarate<5% (indirect via amino acids)Citrate synthase, isocitrate dehydrogenase

Properties

CAS Number

76463-92-8

Product Name

epsilon-Rhodomycin rdc

IUPAC Name

methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,12-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

Molecular Formula

C42H53NO15

Molecular Weight

811.9 g/mol

InChI

InChI=1S/C42H53NO15/c1-8-42(51)17-26(30-31(34(42)41(50)52-7)38(49)33-32(37(30)48)35(46)21-11-9-10-12-22(21)36(33)47)56-28-15-23(43(5)6)39(19(3)54-28)58-29-16-25(45)40(20(4)55-29)57-27-14-13-24(44)18(2)53-27/h9-12,18-20,23,25-29,34,39-40,45,48-49,51H,8,13-17H2,1-7H3/t18-,19-,20-,23-,25-,26-,27-,28-,29-,34-,39+,40+,42+/m0/s1

InChI Key

KXRPCMRUNHOYFX-XPBCLHBESA-N

Canonical SMILES

CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C([C@H]1C(=O)OC)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7CCC(=O)[C@@H](O7)C)O)N(C)C)O

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